(4-Ethylpiperazin-1-yl)-(furan-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Ethylpiperazin-1-yl)-(furan-3-yl)methanone, also known as EFMI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. EFMI is a small molecule that has shown promising results in various studies, making it a potential candidate for further research and development.
Mechanism of Action
The exact mechanism of action of (4-Ethylpiperazin-1-yl)-(furan-3-yl)methanone is not fully understood, but it is believed to work by inhibiting certain enzymes or receptors in the body. (4-Ethylpiperazin-1-yl)-(furan-3-yl)methanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. (4-Ethylpiperazin-1-yl)-(furan-3-yl)methanone has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
(4-Ethylpiperazin-1-yl)-(furan-3-yl)methanone has been shown to have a range of biochemical and physiological effects, including its ability to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. (4-Ethylpiperazin-1-yl)-(furan-3-yl)methanone has also been shown to have antioxidant properties and may help to protect against oxidative damage in the body.
Advantages and Limitations for Lab Experiments
One of the main advantages of (4-Ethylpiperazin-1-yl)-(furan-3-yl)methanone is its relatively simple synthesis method, which makes it a cost-effective compound to produce. (4-Ethylpiperazin-1-yl)-(furan-3-yl)methanone has also shown promising results in various studies, making it a potential candidate for further research and development. However, there are also some limitations to using (4-Ethylpiperazin-1-yl)-(furan-3-yl)methanone in lab experiments, including its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for research involving (4-Ethylpiperazin-1-yl)-(furan-3-yl)methanone, including its potential as a drug candidate for the treatment of cancer, inflammation, and neurological disorders. Further studies are needed to fully understand the mechanism of action of (4-Ethylpiperazin-1-yl)-(furan-3-yl)methanone and to identify any potential side effects or toxicity. Additionally, research is needed to optimize the synthesis method of (4-Ethylpiperazin-1-yl)-(furan-3-yl)methanone and to develop more efficient methods for delivering (4-Ethylpiperazin-1-yl)-(furan-3-yl)methanone to target tissues. Overall, (4-Ethylpiperazin-1-yl)-(furan-3-yl)methanone shows significant potential as a drug candidate and warrants further investigation in the field of medicinal chemistry.
Synthesis Methods
The synthesis of (4-Ethylpiperazin-1-yl)-(furan-3-yl)methanone involves a multi-step process that begins with the reaction of furan-3-carboxaldehyde with ethyl piperazine in the presence of a catalyst. The resulting intermediate is then reacted with a suitable reagent to obtain the final product, (4-Ethylpiperazin-1-yl)-(furan-3-yl)methanone. The overall yield of (4-Ethylpiperazin-1-yl)-(furan-3-yl)methanone is typically around 50%, making it a relatively efficient synthesis method.
Scientific Research Applications
(4-Ethylpiperazin-1-yl)-(furan-3-yl)methanone has been studied extensively in the field of medicinal chemistry due to its potential applications as a drug candidate. (4-Ethylpiperazin-1-yl)-(furan-3-yl)methanone has shown promising results in various studies, including its ability to inhibit the growth of cancer cells and its potential as an anti-inflammatory agent. (4-Ethylpiperazin-1-yl)-(furan-3-yl)methanone has also been studied for its potential to treat neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
(4-ethylpiperazin-1-yl)-(furan-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-2-12-4-6-13(7-5-12)11(14)10-3-8-15-9-10/h3,8-9H,2,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKDESYXDFLAJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=COC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.